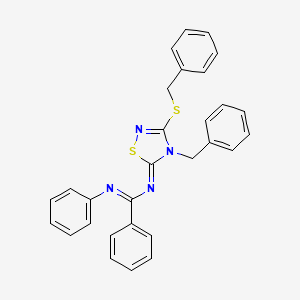

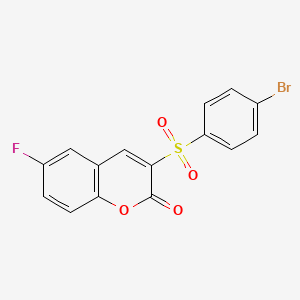

![molecular formula C18H12ClN3O3S B2757769 2-[6-(4-Chlorophenyl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone CAS No. 872688-74-9](/img/structure/B2757769.png)

2-[6-(4-Chlorophenyl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of this exact compound, similar compounds have been synthesized using various methods. For example, a series of pyrazolo[3,4-d]pyrimidin-4-ol derivatives were synthesized under ultrasonic-assisted conditions . Another study reported the synthesis of a series of 3(2H)-pyridazinone derivatives starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol .Scientific Research Applications

Antibacterial Activity

Pyrazolines, including our compound of interest, have been studied for their antibacterial properties. Reports suggest that they exhibit inhibitory effects against various bacterial strains, making them potential candidates for novel antibiotics .

Antifungal Activity

In addition to antibacterial effects, pyrazolines have demonstrated antifungal activity. Researchers have explored their potential in combating fungal infections, which could be crucial for developing new antifungal drugs .

Antiparasitic Activity

The compound’s antiparasitic properties are of interest. Investigating its effects on parasites could lead to the development of therapies for parasitic diseases .

Anti-Inflammatory Potential

Pyrazolines have been associated with anti-inflammatory effects. Understanding how this compound modulates inflammation pathways may contribute to the development of anti-inflammatory drugs .

Antioxidant Properties

Oxidative stress plays a role in various diseases. Pyrazolines, including our compound, have been investigated for their antioxidant potential. They may help counteract oxidative damage caused by free radicals and reactive oxygen species .

Neurotoxicity and Acetylcholinesterase Inhibition

Our compound’s impact on acetylcholinesterase (AchE) activity is noteworthy. AchE is essential for normal nerve function. Inhibition of AchE can lead to behavioral changes and impaired movement. Investigating this compound’s effects on AchE could provide insights into neurotoxicity .

properties

IUPAC Name |

2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3O3S/c19-14-6-4-12(5-7-14)16-8-9-18(21-20-16)26-11-17(23)13-2-1-3-15(10-13)22(24)25/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTHZJTXKOLXGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((6-(4-Chlorophenyl)pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

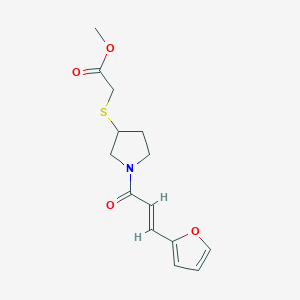

![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide](/img/structure/B2757687.png)

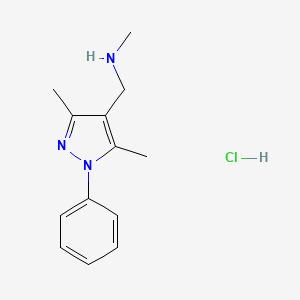

![8-chloro-10-ethoxy-2-(4-methylbenzenesulfonyl)-1H,2H,3H,4H-benzo[b]1,6-naphthyridine](/img/structure/B2757688.png)

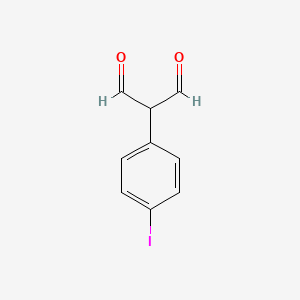

![2-[4-(2-Chloropropanoyl)piperazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2757690.png)

![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2757694.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2757696.png)

![Methyl 4-[(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2757706.png)

![N-(4-carbamoylphenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2757709.png)